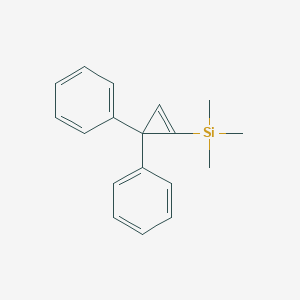
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane, also known as DCTMS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCTMS is a silane-based compound that is commonly used as a reagent in organic synthesis. Its unique structure and properties make it a valuable tool in the development of new drugs, materials, and technologies.
作用機序
The mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane.
生化学的および生理学的効果
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has also been studied for its potential use in the development of new materials and technologies.
実験室実験の利点と制限
One of the primary advantages of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane is its stability and purity, which make it a reliable reagent in organic synthesis. It is also relatively easy to synthesize, making it accessible to researchers. However, (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane can be expensive to produce, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research on (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane. One area of interest is the development of new cancer treatments based on its anti-cancer properties. Researchers may also explore its use in the development of new materials and technologies. Further studies are needed to fully understand the mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane and its potential applications in scientific research.
合成法
The synthesis of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane can be achieved through a variety of methods, including the reaction of trimethylsilyl chloride with diphenylcyclopropenone or the reaction of (3,3-Diphenyl-1-cyclopropen-1-yl)magnesium bromide with trimethylchlorosilane. These methods result in the formation of a white crystalline solid that is highly pure and stable.
科学的研究の応用
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent in organic synthesis, where it can be used to create new compounds and materials. (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has also been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
特性
CAS番号 |
173595-34-1 |
|---|---|
製品名 |
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane |
分子式 |
C18H20Si |
分子量 |
264.4 g/mol |
IUPAC名 |
(3,3-diphenylcyclopropen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C18H20Si/c1-19(2,3)17-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChIキー |
VCUAUHPGSYRJFK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C[Si](C)(C)C1=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
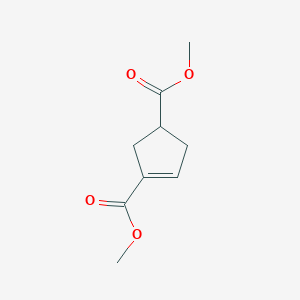
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
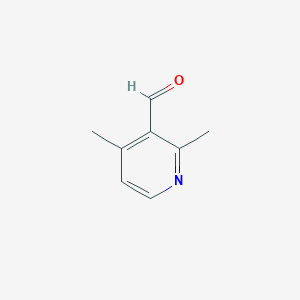
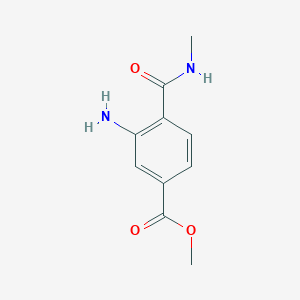
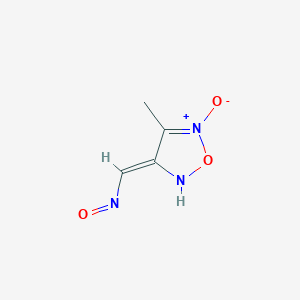
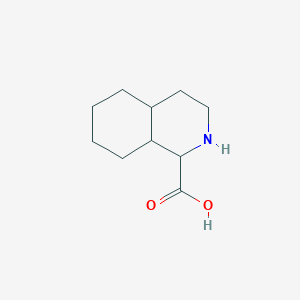
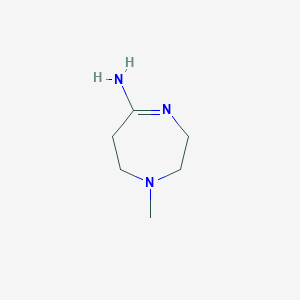
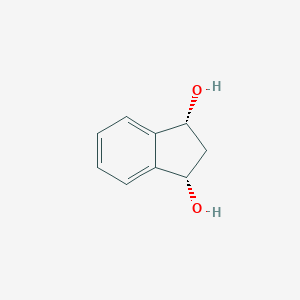
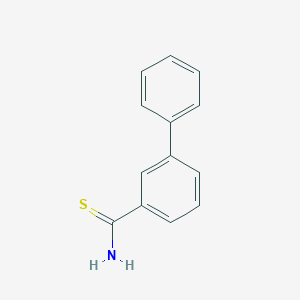
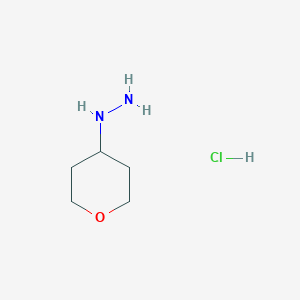
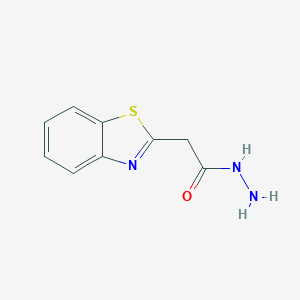
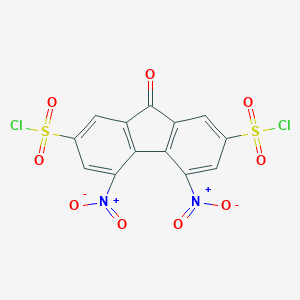
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)